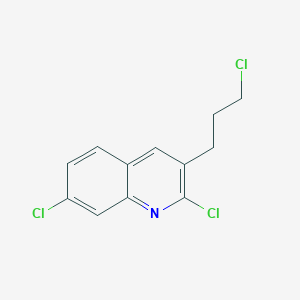
Cspd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cspd, also known as Copper Sulfide (CuS) nanoparticles, have gained significant attention in the field of nanotechnology due to their unique properties and potential applications in various fields. The synthesis of Cspd is a crucial step in utilizing their properties for scientific research and industrial applications.
Wirkmechanismus
The mechanism of action of Cspd depends on its size, shape, and surface properties. The small size of Cspd nanoparticles allows them to penetrate the cell membrane and interact with cellular components, leading to various biological effects. The surface properties of Cspd nanoparticles play an essential role in determining their toxicity and biocompatibility.
Biochemische Und Physiologische Effekte
Cspd nanoparticles have been shown to induce oxidative stress and inflammation in cells. They can also affect the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The toxicity of Cspd nanoparticles depends on their size, shape, and surface properties.
Vorteile Und Einschränkungen Für Laborexperimente
Cspd nanoparticles have several advantages for lab experiments, including their small size, high surface area, and unique optical and magnetic properties. However, the toxicity of Cspd nanoparticles can be a limitation for their use in lab experiments. It is essential to use appropriate safety measures while handling Cspd nanoparticles.
Zukünftige Richtungen
There are several future directions for the use of Cspd nanoparticles in scientific research and industrial applications. One direction is the development of Cspd-based sensors for the detection of various biomolecules and environmental pollutants. Another direction is the use of Cspd nanoparticles for targeted drug delivery in cancer therapy. Further studies are needed to understand the toxicity and biocompatibility of Cspd nanoparticles and to develop safe and effective methods for their use in various applications.
Conclusion
In conclusion, Cspd nanoparticles have unique properties and potential applications in various fields. The synthesis of Cspd is a crucial step in utilizing their properties for scientific research and industrial applications. The mechanism of action and biochemical and physiological effects of Cspd nanoparticles depend on their size, shape, and surface properties. While Cspd nanoparticles have several advantages for lab experiments, their toxicity can be a limitation. Further studies are needed to explore the potential applications of Cspd nanoparticles and to develop safe and effective methods for their use.
Synthesemethoden
The synthesis of Cspd involves various methods, including chemical precipitation, hydrothermal synthesis, sol-gel synthesis, and thermal decomposition. Among these methods, the chemical precipitation method is the most commonly used method for synthesizing Cspd. In this method, copper sulfate and sodium sulfide are mixed in a solvent, and the reaction is allowed to proceed at a specific temperature and time. The resulting Cspd nanoparticles are then separated and purified.
Wissenschaftliche Forschungsanwendungen
Cspd has been extensively studied for its potential applications in various fields, including biomedical, environmental, and energy-related applications. In the biomedical field, Cspd has been shown to have antibacterial and anticancer properties. In environmental applications, Cspd has been used for the removal of heavy metals from wastewater. In energy-related applications, Cspd has been studied for its potential use in solar cells and lithium-ion batteries.
Eigenschaften
CAS-Nummer |
142456-88-0 |
|---|---|
Produktname |
Cspd |
Molekularformel |
C18H22ClO7P |
Molekulargewicht |
416.8 g/mol |
IUPAC-Name |
[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22ClO7P/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22) |
InChI-Schlüssel |
QWXOJIDBSHLIFI-UHFFFAOYSA-N |
SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |
Kanonische SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |
Synonyme |
3-(2'-(spiro-5-chloroadamantane))-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane 3-(4-methoxyspiro(1,2-dioxetane-3,2'-(5'-chloro)tricyclo(3.3.1.1(3,7))decan)-4-yl)phenyl phosphate disodium CSPD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



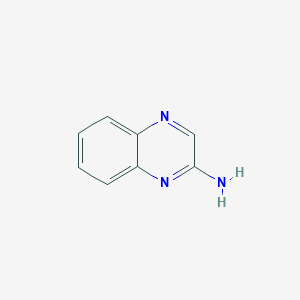
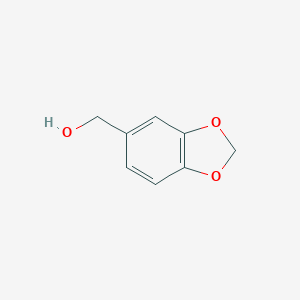
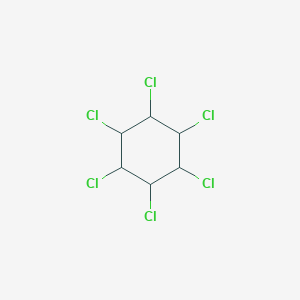
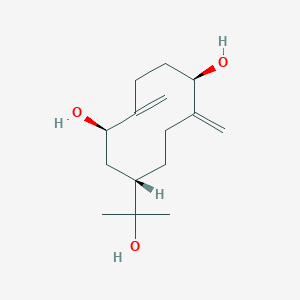
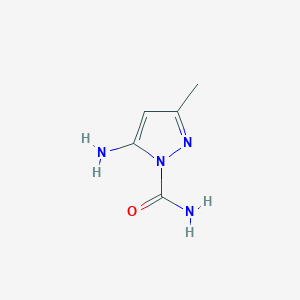
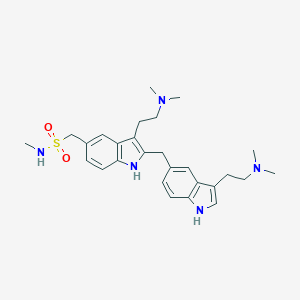
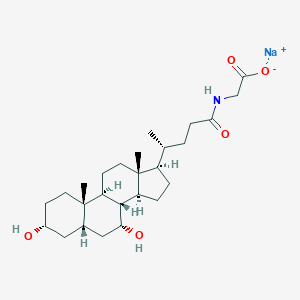

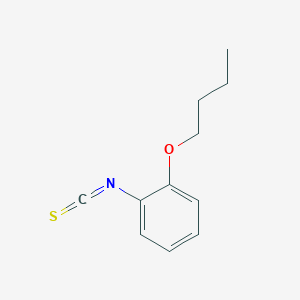
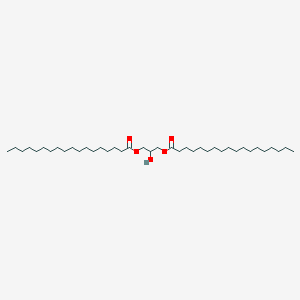
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
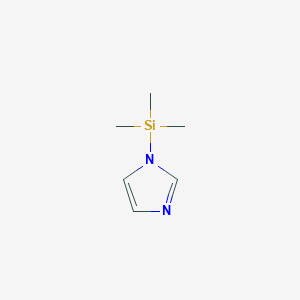
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
